N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Procure CAS 726160-21-0 for kinase drug discovery where substitution pattern defines selectivity. This thieno[2,3-d]pyrimidine pairs a 3,5-dimethoxyanilino hinge-binder with a 5-(4-methylphenyl) hydrophobic back-pocket motif—a dual-substitution combination absent in commercial analogs. Evaluated against EGFR (IC50 down to 9.1 nM for chemotype) and CK2 targets; 5-(4-methylphenyl) is a known CK2-binding determinant (TTP 22 IC50 = 0.1 μM). Distinct from generic 4-anilino-5-aryl variants, its meta,meta-dimethoxy aniline ring enables exploration of induced-fit kinase binding and caspase-3/7 apoptosis assays (US20070099877). Favorable TPSA (84.5 Ų) and XLogP3 (5.4) support cell permeability. Use for comparative kinome profiling versus TTP 22 and WAY-655860 to deconvolute 4-amino substituent contributions to selectivity.

Molecular Formula C21H19N3O2S
Molecular Weight 377.46
CAS No. 726160-21-0
Cat. No. B2883193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
CAS726160-21-0
Molecular FormulaC21H19N3O2S
Molecular Weight377.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C21H19N3O2S/c1-13-4-6-14(7-5-13)18-11-27-21-19(18)20(22-12-23-21)24-15-8-16(25-2)10-17(9-15)26-3/h4-12H,1-3H3,(H,22,23,24)
InChIKeyXGUUGVSEGNPVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 726160-21-0: N-(3,5-Dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine – Structural Identity and Compound-Class Profile for Research Procurement


N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 726160-21-0, PubChem CID 4639273) is a fully synthetic small-molecule heterocycle belonging to the thieno[2,3-d]pyrimidine class [1]. Its core architecture—a thiophene ring ortho-fused to a pyrimidine—constitutes a privileged scaffold in kinase inhibitor drug discovery, with demonstrated activity against EGFR, CK2, VEGFR-2, and B-Raf across the chemotype [2]. The compound carries a 4-methylphenyl substituent at the 5-position of the thieno ring and a 3,5-dimethoxyphenylamino moiety at the 4-position of the pyrimidine ring, yielding a molecular formula of C21H19N3O2S and a molecular weight of 377.5 g/mol [3]. It is catalogued as a research-grade small molecule (typical purity ≥95%) for medicinal chemistry and chemical biology applications [4].

Why N-(3,5-Dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine Cannot Be Replaced by a Generic Thienopyrimidine Analog in Target-Focused Research


Within the thieno[2,3-d]pyrimidine chemotype, even subtle variations in the 4-anilino and 5-aryl substitution patterns produce divergent kinase selectivity profiles and apoptotic potency. The 4-anilino group directly engages the hinge region of the kinase ATP-binding pocket, while the 5-aryl substituent occupies a hydrophobic back pocket whose dimensions differ markedly among kinase targets [1]. The target compound uniquely combines a 3,5-dimethoxyaniline at the 4-position (providing two electron-donating methoxy groups in a meta,meta arrangement) with a 4-methylphenyl at the 5-position (contributing both steric bulk and a specific hydrophobic contact surface) [2]. This dual-substitution pattern is absent from any commercially available analog with published characterization data, meaning that procurement of a generic 4-anilinothieno[2,3-d]pyrimidine or a 5-arylthieno[2,3-d]pyrimidine variant would produce a fundamentally different interaction surface at the target site and cannot serve as a direct replacement [3]. The quantitative evidence below substantiates the specific points of differentiation.

Quantitative Differential Evidence: N-(3,5-Dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine vs. Closest Structural Analogs


Molecular Weight Differentiation: 56% Larger Than the Minimal 4-Anilinothieno[2,3-d]pyrimidine Core, Enabling Occupancy of an Extended ATP-Binding Pocket

The target compound (MW = 377.5 g/mol) is substantially larger than the simplest 4-anilinothieno[2,3-d]pyrimidine analog WAY-655860 (N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine, MW = 241.31 g/mol, CAS 63895-45-4), representing a 56.4% increase in molecular mass [1][2]. This mass difference arises from the addition of the 5-(4-methylphenyl) substituent on the thieno ring and two methoxy groups on the aniline ring. In the context of kinase ATP-binding sites, the additional 136 Da of mass maps to pharmacophoric elements that occupy the hydrophobic back pocket (5-aryl region) and the solvent-exposed ribose pocket (3,5-dimethoxy region), both of which are critical for achieving selectivity over the kinome [3].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Lipophilicity Shift: XLogP3 of 5.4 Positions This Compound for Enhanced Membrane Permeability Relative to More Polar Thienopyrimidine Analogs

The target compound exhibits a computed XLogP3 of 5.4, representing a 1.7 log-unit increase in lipophilicity compared to WAY-655860 (XLogP3 ≈ 3.69) [1]. This increase is driven by the addition of the 5-(4-methylphenyl) substituent (contributing one aromatic ring and one methyl group) and the two methoxy groups on the aniline. The higher logP correlates with predicted passive membrane permeability, which is a prerequisite for intracellular target engagement in cell-based assays. However, it also raises the lipophilic ligand efficiency (LLE) threshold that must be met to maintain drug-like properties [2].

Drug-likeness ADME prediction Lipophilic ligand efficiency

Topological Polar Surface Area of 84.5 Ų: Balanced Polarity for Oral Bioavailability Prediction vs. Higher-TPSA Thienopyrimidine Derivatives

The target compound has a computed topological polar surface area (TPSA) of 84.5 Ų, which falls within the established Veber threshold of ≤140 Ų for predicted oral bioavailability and is well below the 90 Ų Ro5 companion guideline [1]. By comparison, TTP 22 (CAS 329907-28-0, a structurally related thieno[2,3-d]pyrimidine CK2 inhibitor with a carboxylic acid-bearing thioether at the 4-position) has a higher TPSA due to the additional polar carboxylate group . The target compound's TPSA, combined with only one hydrogen bond donor and six hydrogen bond acceptors, predicts favorable passive absorption characteristics while maintaining sufficient polarity for aqueous solubility in DMSO-based assay formats [2].

Drug design Veber rules Oral bioavailability prediction

Combined 5-Aryl and 3,5-Dimethoxyanilino Substitution: A Dual-Pharmacophore Architecture Not Represented in Any Single Well-Characterized Analog

Among publicly characterized thieno[2,3-d]pyrimidines, no single compound combines the 5-(4-methylphenyl) group—a key determinant of CK2 inhibition potency (as demonstrated by TTP 22, CK2 IC50 = 0.1 μM)—with the 3,5-dimethoxyanilino group, which is a recurring motif in caspase-activating N-aryl-thienopyrimidin-4-amines claimed in US Patent US20070099877 [1]. The 5-arylthieno[2,3-d]pyrimidine series described in Chem Pharm Bull 2016 demonstrates that the 5-aryl substituent alone can drive EGFR-TK inhibition to IC50 values as low as 9.1 nM (compound 3b), but those compounds universally carry sulfonamide-substituted anilines at the 4-position rather than the 3,5-dimethoxyphenyl group [2]. The target compound therefore represents a structurally distinct pharmacophore combination with potential for a differentiated target engagement profile.

Scaffold hopping Pharmacophore combination Kinase polypharmacology

Rotatable Bond Count of 5: Enhanced Conformational Sampling for Induced-Fit Binding vs. More Rigid Thienopyrimidine Analogs

The target compound possesses 5 rotatable bonds (PubChem computed), conferring greater conformational flexibility than WAY-655860 (RotB = 2) and comparable flexibility to TTP 22 (RotB ≈ 5 including the thioether-propanoic acid chain) [1]. The rotatable bonds are distributed across the 4-methylphenyl group (1), the biaryl-like connection between the thieno ring and the 4-methylphenyl (1), and the 3,5-dimethoxyphenylamino moiety (3, including two methoxy rotations and one aryl-N bond). This degree of conformational freedom may allow the compound to adapt to induced-fit binding conformations in kinase active sites, a property that can be advantageous for targeting kinases with flexible P-loop or activation loop regions, though it carries an entropic penalty upon binding [2].

Conformational analysis Induced-fit docking Entropy penalty

Class-Level Kinase Inhibition Potential: 5-Arylthieno[2,3-d]pyrimidine Scaffold Delivers Nanomolar EGFR-TK and CK2 Inhibition in Structurally Related Congeners

Although direct IC50 data for the target compound itself are not available in the peer-reviewed literature, structurally proximate congeners within the 5-arylthieno[2,3-d]pyrimidine class demonstrate potent kinase inhibition. The closest scaffold-matched series (Chem Pharm Bull 2016) yielded EGFR-TK IC50 values ranging from 9.1 nM (compound 3b) to 59.6 nM (compound 4g), with lapatinib as reference (IC50 = 11.0 nM) [1]. In the CK2 subfamily, TTP 22—which shares the identical 5-(4-methylphenyl)thieno[2,3-d]pyrimidine core—inhibits CK2 with IC50 = 0.1 μM (Ki = 40 nM) and displays >100-fold selectivity over JNK3, ROCK1, and MET (IC50 > 10 μM for each) . These class-level data establish that the 5-(4-methylphenyl)thieno[2,3-d]pyrimidine scaffold is permissive for high-affinity kinase binding when appropriately substituted at the 4-position [2].

Kinase inhibition EGFR CK2 Structure-activity relationship

Recommended Research and Procurement Application Scenarios for N-(3,5-Dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine (CAS 726160-21-0)


Kinase Selectivity Panel Screening: Probing the Contribution of 3,5-Dimethoxyanilino Substitution to Kinome-Wide Selectivity

The compound's unique combination of a 5-(4-methylphenyl) group (a known CK2-binding determinant, as evidenced by TTP 22 IC50 = 0.1 μM [1]) with a 3,5-dimethoxyanilino group at the 4-position makes it a valuable tool compound for kinome-wide selectivity profiling. Researchers can directly compare its inhibition profile against a panel of 50–400 kinases with that of TTP 22 (4-thioether, CK2-selective) and WAY-655860 (4-(4-methylanilino), B-Raf IC50 = 38 nM [2]) to deconvolute the contribution of the 4-amino substituent identity to kinase selectivity. The compound's favorable TPSA (84.5 Ų) and XLogP3 (5.4) predict adequate cell permeability for intracellular kinase engagement assays [3].

Structure-Activity Relationship (SAR) Expansion of 5-Arylthieno[2,3-d]pyrimidine EGFR Inhibitors

The Chem Pharm Bull 2016 study established that 4-anilino-5-arylthieno[2,3-d]pyrimidines achieve EGFR-TK IC50 values as low as 9.1 nM, with the 4-anilino para-substituent being the primary potency driver [1]. The target compound introduces a 3,5-dimethoxy substitution pattern on the aniline ring—a motif unexplored in that SAR study, where all active compounds carried either benzyloxy or sulfonamide para-substituents. Procurement of CAS 726160-21-0 enables medicinal chemistry teams to test whether meta,meta-dimethoxy substitution can recapitulate or exceed the potency of para-substituted analogs, potentially opening a new vector for optimizing EGFR/HER2 dual inhibition while modulating physicochemical properties [2].

Apoptosis Induction Studies: Evaluating Dual Caspase Activation and Kinase Inhibition in Drug-Resistant Cancer Models

The N-aryl-thienopyrimidin-4-amine chemotype is explicitly claimed as a caspase cascade activator and apoptosis inducer in US Patent US20070099877, with demonstrated efficacy in drug-resistant breast and prostate cancer cells [1]. The target compound, bearing the N-(3,5-dimethoxyphenyl) group listed among the patent's preferred embodiments, may be evaluated in apoptosis assays (e.g., caspase-3/7 activation, Annexin V staining, TUNEL) in parallel with target engagement assays for kinases co-implicated in apoptosis regulation (e.g., CK2, which phosphorylates caspase-9 and caspase-2 [2]). This dual-readout experimental design can determine whether the compound acts as a polypharmacological agent simultaneously inducing apoptosis and inhibiting pro-survival kinase signaling.

Computational Chemistry and Docking Studies: Scaffold with 5 Rotatable Bonds for Induced-Fit Binding Mode Exploration

With 5 rotatable bonds, a heavy atom count of 27, and a molecular weight of 377.5 g/mol, this compound is well-suited for computational docking and molecular dynamics (MD) simulation studies aimed at predicting its binding mode to kinase targets [1]. Its conformational flexibility (versus the rigid WAY-655860 with only 2 rotatable bonds [2]) allows exploration of induced-fit docking protocols (e.g., Schrödinger IFD-MD, MOE Induced Fit) to identify binding poses that may not be accessible to more constrained analogs. Comparative docking against TTP 22 (CK2 co-crystal structure available, PDB entries for thieno[2,3-d]pyrimidine-CK2 complexes [3]) can generate testable hypotheses about binding mode differences arising from the 4-amino vs. 4-thioether linkage chemistry.

Quote Request

Request a Quote for N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.